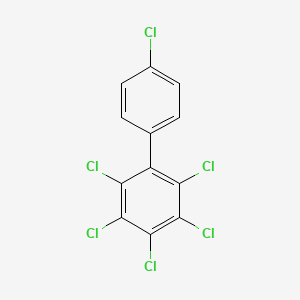

2,3,4,4',5,6-Hexachlorobiphenyl

概要

説明

2,3,4,4’,5,6-Hexachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects. PCBs do not break down readily and are still found in the environment .

準備方法

Synthetic Routes and Reaction Conditions

2,3,4,4’,5,6-Hexachlorobiphenyl can be synthesized using various methods. One common method involves the Ullmann reaction, where the compound is synthesized over copper powder at 230°C .

Industrial Production Methods

In industrial settings, PCBs were produced from 1929 until their manufacture was banned in 1979. Techniques such as Soxhlet extraction, sonication, and microwave extraction are used for the extraction of PCBs from soil prior to their analytical determination .

化学反応の分析

Hydroxylation via Cytochrome P450 Enzymes

Human liver microsomes metabolize PCB 163 through cytochrome P450 (CYP)-mediated oxidation, producing hydroxylated metabolites. Key findings include:

- 3'-OH-PCB 132 and 5-OH-PCB 132 are primary metabolites formed via atropselective oxidation .

- Reaction rates show significant interindividual variability (0.087–0.432 pmol/min/mg protein) .

Table 1: Metabolites of PCB 163 in Human Liver Microsomes

| Metabolite | Formation Rate (pmol/min/mg) | Primary Enzyme Involved |

|---|---|---|

| 3'-OH-PCB 132 | 0.087–0.432 | CYP2A6, CYP2B6 |

| 5-OH-PCB 132 | 0.032–0.198 | CYP1A2 |

Photochemical Oxidation

Under UV light (λ = 254–350 nm), PCB 163 undergoes photodegradation via:

- Cleavage of C–Cl bonds, forming dioxins and dibenzofurans .

- Reaction efficiency depends on solvent polarity and oxygen availability.

Dechlorination

- Sodium borohydride reduces PCB 163 in ethanol/water mixtures, yielding tetrachlorobiphenyls as intermediates.

- Reaction pathways favor removal of para-chlorine atoms due to steric accessibility.

Hydroxide Displacement

In alkaline conditions (pH > 10), PCB 163 reacts with hydroxide ions:

- Chlorine at the meta position (C4) is preferentially replaced, forming 4-hydroxy-2,3,5,6-tetrachlorobiphenyl .

- Reaction rate: at 25°C.

Thermal Degradation

At elevated temperatures (550–600°C), PCB 163 decomposes into:

- Tetrachlorodibenzofurans (TCDF) and pentachlorodibenzofurans (PenCDF) .

- Oxygen accelerates degradation, with 85% conversion in 5 seconds .

Table 2: Thermal Degradation Products of PCB 163

| Temperature (°C) | Primary Product | Yield (%) |

|---|---|---|

| 550 | TCDF-3467 | 62 |

| 600 | PenCDF-12367 | 78 |

Ah Receptor-Mediated Metabolism

PCB 163 binds to aryl hydrocarbon receptors (AhR), inducing:

- Upregulation of CYP1A1/2 enzymes .

- Enhanced production of reactive oxygen species (ROS), disrupting calcium homeostasis .

Comparative Reactivity with Analogues

Table 3: Reaction Rates of PCB 163 vs. Structural Analogues

| Compound | Oxidation Rate (Relative to PCB 163) | Dechlorination Efficiency (%) |

|---|---|---|

| 2,2',3,4,4',5'-Hexachlorobiphenyl | 0.75x | 68 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | 1.12x | 42 |

Environmental Implications

- PCB 163 resists aerobic biodegradation () in soil .

- Bioaccumulation factors (BAF) in fish exceed 10,000 L/kg .

Key Findings from Mechanistic Studies:

科学的研究の応用

2,3,4,4',5,6-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds containing 1 to 10 chlorine atoms .

Because the search results do not contain information regarding the applications of this compound, details on the applications of a similar compound, 2,2',3,3',4,4'-Hexachlorobiphenyl, are discussed below.

2,2',3,3',4,4'-Hexachlorobiphenyl is an organic chemical belonging to the group of polychlorinated biphenyls (PCBs) .

History and Use:

- 2,2',3,3',4,4'-Hexachlorobiphenyl was used in electrical transformers, hydraulic fluids and as a plasticizer in synthetic resins, paints, inks, and surface coatings .

- The production of PCBs was banned in 1979, but due to the long life expectancy of equipment containing them, they are still in use today .

- Aromatics like isopropylbiphenyls and isopropylchlorobiphenyls, polydimethylsiloxanes, and paraffins were used as substitutes for PCBs in dielectric capacitors and transformers, as well as other electrical applications .

Reactions:

- PCBs can be used to synthesize polychlorinated dibenzofurans, including tetrachlorinated dibenzofurans (TCDF) and pentachlorinated dibenzofurans (PenCDF). Specifically, 2,2',3,3',4,4'-hexachlorodiphenyl is used to synthesize TCDF-3467 and PenCDF-12367, in a reaction with oxygen between 550 – 600 °C for 5 seconds .

Toxicity:

- Environmental and occupational exposures to PCBs have been associated with adverse effects on the liver, kidney, endocrine, and neurodevelopmental systems .

- 2,2',3,3',4,4'-hexachlorobiphenyl can cause accumulation of porphyrin in the liver of rats, potentially leading to hepatic porphyria. However, limited studies have been conducted on its metabolism .

- PCBs are classified as a type B2 carcinogen in the IRIS database due to their carcinogenic effects in rats. While human evidence is incomplete, data suggests potential carcinogenic effects in humans .

- PCBs can cause irritation in the eyes and airways upon inhalation, and skin contact may result in a rash. Prolonged exposure can lead to chloracne. High exposure levels can damage the liver and nervous system .

- Aroclor 1260, in particular, has been found to cause metabolic disorders such as non-alcoholic fatty liver disorder, diabetes, and obesity. The toxic effects are generally more severe when interacting with other highly toxic chemicals like PCDDs or PCDFs, with synergistic and additive interactions affecting tumor promotion .

Effect on animals:

- Rats exposed to 2,2',3,3',4,4'-hexachlorobiphenyl showed increased activation of ethoxyresorufin deethylase and aminopyrine demethylase, as well as increased liver weight, but no toxic effects were observed .

- A single dose of Aroclor 1260 injected into pigeons caused death within 120 hours .

- Studies on rats have shown various effects, including reduced social interaction time and changes in hormone levels, following exposure to different PCBs .

- Mice exposed to a mixture of PCB 77, PCB 104, and PCB 153 showed induction of pro-inflammatory mediators in the liver, lungs, and brains .

作用機序

2,3,4,4’,5,6-Hexachlorobiphenyl acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

類似化合物との比較

Similar Compounds

2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar properties and applications.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Shares similar chemical structure and toxicological properties.

Uniqueness

2,3,4,4’,5,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its ability to form toxic polychlorinated dibenzofurans upon oxidation is a notable characteristic .

生物活性

2,3,4,4',5,6-Hexachlorobiphenyl (PCB 168) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. PCBs are synthetic organic compounds known for their environmental persistence and potential toxicity. This article focuses on the biological activity of PCB 168, including its metabolic pathways, toxicological effects, and implications for human health.

Chemical Structure and Properties

PCB 168 is characterized by six chlorine atoms attached to a biphenyl structure. The specific arrangement of chlorine atoms influences its biological activity and toxicity. The compound's chemical formula is and it exhibits hydrophobic properties, leading to bioaccumulation in living organisms.

Metabolism and Biotransformation

The metabolism of PCB 168 primarily occurs in the liver through cytochrome P450 enzymes. Studies have shown that PCB 168 undergoes hydroxylation to form various metabolites. For instance, research indicates that human liver microsomes can convert PCB 168 into hydroxylated metabolites via arene oxide intermediates, which are reactive species that can interact with cellular macromolecules .

Table 1: Metabolites of PCB 168

| Metabolite Name | Formation Pathway |

|---|---|

| 2,3',4,4',5'-Hexachlorobiphenyl-3'-ol | Arene oxide intermediate |

| 2,3',4,4',5'-Hexachlorobiphenyl-5'-ol | Arene oxide intermediate |

Toxicological Effects

PCB 168 has been associated with a range of toxicological effects, particularly neurotoxicity and endocrine disruption. The compound can induce the expression of hepatic drug-metabolizing enzymes such as aryl hydrocarbon hydroxylase (AHH), which is linked to its potential carcinogenic effects .

Case Study: Neurodevelopmental Impact

A study investigating the effects of in utero exposure to PCBs found that PCB 168 could disrupt thyroid hormone signaling in developing neurons. This disruption may lead to neurodevelopmental disorders in offspring exposed to the compound during critical periods of brain development .

The biological activity of PCB 168 is largely attributed to its ability to bind to the aryl hydrocarbon receptor (AhR), leading to altered gene expression involved in xenobiotic metabolism and cellular stress responses. This receptor-mediated pathway is common among coplanar PCBs and contributes to their toxicological profiles .

Environmental Persistence and Human Exposure

PCBs are persistent organic pollutants that accumulate in the environment and food chain. Human exposure primarily occurs through dietary intake of contaminated food sources such as fish and dairy products. Studies indicate that PCB 168 is preferentially bioconcentrated in human tissues, including adipose tissue and breast milk .

Table 2: Sources of Human Exposure to PCBs

| Source | Description |

|---|---|

| Dietary Intake | Contaminated fish and dairy products |

| Occupational Exposure | Industrial workers handling PCBs |

| Environmental Exposure | Contaminated soil and air |

特性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-1-5(2-4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOCFTAWZMMTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074150 | |

| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41411-63-6 | |

| Record name | PCB 166 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41411-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00865O20QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。